molecular formula C11H8ClFOS B13081752 (3-Chloro-4-fluorothiophen-2-yl)(phenyl)methanol

(3-Chloro-4-fluorothiophen-2-yl)(phenyl)methanol

Cat. No.: B13081752
M. Wt: 242.70 g/mol
InChI Key: CQRUBFQPDRIECL-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorothiophen-2-yl)(phenyl)methanol is an organic compound that features a thiophene ring substituted with chlorine and fluorine atoms, as well as a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorothiophen-2-yl)(phenyl)methanol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-chloro-4-fluorothiophene with phenylmagnesium bromide (Grignard reagent) under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorothiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can yield an alcohol or alkane .

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorothiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4-fluorothiophen-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the thiophene ring and the presence of both chlorine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H8ClFOS

Molecular Weight

242.70 g/mol

IUPAC Name

(3-chloro-4-fluorothiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C11H8ClFOS/c12-9-8(13)6-15-11(9)10(14)7-4-2-1-3-5-7/h1-6,10,14H

InChI Key

CQRUBFQPDRIECL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=CS2)F)Cl)O

Origin of Product

United States

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